molecular formula C7H7N3S B6293546 8-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 2379321-59-0

8-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B6293546
CAS RN: 2379321-59-0
M. Wt: 165.22 g/mol
InChI Key: HAKQBJYQRYUIKL-UHFFFAOYSA-N
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Description

8-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the CAS Number: 2379321-59-0 . It has a molecular weight of 165.22 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives has been reported in various studies . For instance, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized, and evaluated for their inhibitory activities . Another study reported the synthesis of new 2-substituted 6,8-dinitro[1,2,4]triazolo[4,3-a]pyridines .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques. Its FTIR spectrum was recorded in the 100–4000 cm−1 range and its FT-Raman spectrum in the range 80–4000 cm−1 . The molecular structure and vibrational spectra were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridine derivatives have been studied in various contexts . For example, a review on ‘triazoles’ discussed their chemistry, synthesis and pharmacological potentials .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is between 2-8°C .

Mechanism of Action

Target of Action

8-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridine is a synthetic compound that has been found to exhibit significant biological activitiesSimilar triazolo[4,3-a]pyrazine derivatives have been reported to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . These compounds may target essential proteins or enzymes in these bacteria, disrupting their normal functions and leading to their death.

Mode of Action

This interaction could lead to changes in the biochemical processes within the target organisms, resulting in their death or growth inhibition .

Biochemical Pathways

For instance, some triazolo[4,3-a]pyrazine derivatives have been found to inhibit c-Met/VEGFR-2 kinases, which play crucial roles in cell proliferation and survival . By inhibiting these kinases, the compound could disrupt normal cell growth and division, leading to cell death.

Result of Action

The result of the action of this compound is likely to be the inhibition of growth or death of the target organisms. For instance, some triazolo[4,3-a]pyrazine derivatives have shown promising antibacterial activities, with some compounds exhibiting superior activities against Staphylococcus aureus and Escherichia coli . This suggests that this compound could have similar effects.

Advantages and Limitations for Lab Experiments

8-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridine has been found to be a useful compound for use in laboratory experiments. It is relatively easy to synthesize, and its structure and function can be easily manipulated. However, this compound can be toxic at high concentrations, and it can be difficult to control the concentration of this compound in laboratory experiments.

Future Directions

The potential future directions for the use of 8-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridine in scientific research are numerous. Further research could be conducted to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. In addition, further research could be conducted to develop new applications for this compound, such as in the development of new drugs or in the study of cell signaling pathways. Finally, further research could be conducted to develop methods for controlling the concentration of this compound in laboratory experiments.

Synthesis Methods

8-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridine can be synthesized through a variety of methods. The most common method is the synthesis of a 1,2,4-triazole from an alkyl halide and an alkynyl amine using a palladium catalyst. This method has been found to produce high yields of this compound with low reaction times. Other methods for the synthesis of this compound include the reaction of an alkyl halide and an alkynyl amine with a copper-catalyzed Sonogashira coupling reaction, and the reaction of an alkyl halide and an alkynyl amine with a copper-catalyzed Huisgen cycloaddition reaction.

Scientific Research Applications

8-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridine has been used in a variety of scientific research applications. It has been found to be useful in the study of the structure and function of proteins, as well as in the study of the biochemical and physiological effects of drugs. In addition, this compound has been used in the study of cell signaling pathways and in the development of new drugs.

Safety and Hazards

The safety information for 8-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridine indicates that it has some hazards associated with it. The GHS pictograms indicate a GHS07 signal word warning . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

8-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-11-6-3-2-4-10-5-8-9-7(6)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKQBJYQRYUIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CN2C1=NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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